From "Thromboplastin" to Tissue Factor: A Historical Journey in Coagulation Research
From "Thromboplastin" to Tissue Factor: A Historical Journey in Coagulation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The understanding of blood coagulation has been a cornerstone of medical advancement, and at its heart lies the discovery and characterization of what was once broadly termed "thromboplastin." This whitepaper provides a detailed historical account of the pivotal discoveries that shaped our modern comprehension of this crucial initiator of hemostasis, now known as Tissue Factor (TF). It delves into the key experiments, the evolution of concepts, and the methodological advancements that have paved the way for contemporary coagulation research and the development of antithrombotic therapies.
The Dawn of Coagulation Research: Morawitz's Classical Theory
In the early 20th century, the mechanism of blood clotting remained largely enigmatic. It was the seminal work of German physician Paul Morawitz in 1905 that laid the foundation for our modern understanding.[1][2] Morawitz proposed a "classical" theory of blood coagulation, postulating the existence of four essential factors: fibrinogen, prothrombin, calcium, and a substance he termed "thrombokinase."[3][4] He theorized that upon tissue injury, thrombokinase was released and, in the presence of calcium, converted prothrombin into the active enzyme thrombin, which in turn converted soluble fibrinogen into an insoluble fibrin (B1330869) clot.[5][6] Morawitz's theory was a landmark achievement, providing the first coherent model of the coagulation process.[1]
The One-Stage Prothrombin Time: A Quantitative Leap by Armand Quick
A significant breakthrough in the quantitative assessment of coagulation came in 1935 with the development of the one-stage prothrombin time (PT) test by American physician and biochemist Armand J. Quick.[7][8] This relatively simple and reproducible assay provided a means to measure the overall efficiency of what would later be known as the extrinsic pathway of coagulation.
Experimental Protocol: Quick's One-Stage Prothrombin Time (1935)
The original method developed by Quick was elegant in its simplicity and became a fundamental tool in both clinical diagnostics and coagulation research.
Objective: To determine the clotting time of plasma after the addition of an excess of thromboplastin and calcium.
Methodology:
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Preparation of Thromboplastin Reagent:
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Rabbit brain was chosen as a potent source of thromboplastin. The brain was dehydrated with acetone (B3395972) and ground into a fine powder.
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A saline suspension of this rabbit brain powder was prepared. The exact concentration was standardized to produce a consistent clotting time of 12-13 seconds with normal plasma.[9]
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Blood Collection and Plasma Preparation:
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Venous blood was drawn and mixed with an anticoagulant, typically sodium citrate, in a 9:1 ratio to chelate calcium and prevent premature clotting.
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The blood was then centrifuged to separate the platelet-poor plasma.
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Clotting Time Measurement:
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A small volume of the patient's plasma (typically 0.1 mL) was pipetted into a test tube and warmed to 37°C in a water bath.
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A standardized volume of the pre-warmed thromboplastin suspension (typically 0.1 mL) was added to the plasma.
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Immediately following the addition of thromboplastin, a solution of calcium chloride (0.1 mL of a 0.025 M solution) was added to initiate coagulation.
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The time from the addition of calcium chloride until the formation of a visible fibrin clot was recorded as the prothrombin time.[10]
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Quantitative Data from Early Prothrombin Time Studies
Similar to Morawitz's work, specific data tables from Quick's original 1935 publication in the Journal of Biological Chemistry are not easily accessible in a digitized format. However, his work established the normal range for the prothrombin time in healthy individuals to be approximately 12 to 15 seconds.[10] The significance of his work lay in the ability to detect prolonged PT in various conditions, which he demonstrated in patients with hemophilia and obstructive jaundice.[7]
The following table provides a representative summary of the expected prothrombin times with different historical thromboplastin preparations, illustrating the variability that necessitated the later development of the International Normalized Ratio (INR).
| Thromboplastin Source | Typical Prothrombin Time (Normal Plasma) | Relative Sensitivity |
| Rabbit Brain (early preparations) | 12 - 15 seconds | Low |
| Human Brain | 10 - 13 seconds | High |
| Human Placenta | 11 - 14 seconds | Intermediate |
| Bovine Brain | 13 - 16 seconds | Low |
Note: These values are approximate and varied between laboratories and specific reagent preparations.
The Evolution of "Thromboplastin" to Tissue Factor
For many years, "thromboplastin" was used as a broad term for the crude tissue extracts that could initiate coagulation.[11] It was understood to be a lipoprotein complex, but its precise composition remained elusive. Through decades of research, the active component of these extracts was isolated and characterized as a transmembrane protein, which was officially named Tissue Factor (TF) , or coagulation factor III.[10][12] It was discovered that TF forms a high-affinity complex with Factor VII in the presence of calcium and phospholipids, initiating the extrinsic pathway of the coagulation cascade.[13]
Signaling Pathways and Experimental Workflows
The discovery of thromboplastin and the development of the prothrombin time test were instrumental in elucidating the extrinsic pathway of coagulation. The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the experimental workflow of Quick's seminal test.
Caption: The Extrinsic Pathway of Coagulation initiated by Tissue Factor.
References
- 1. Determination of surface tissue factor thresholds that trigger coagulation at venous and arterial shear rates: amplification of 100 fM circulating tissue factor requires flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of three prothrombin time and activated partial thromboplastin time reagent systems on the MLA 700 coagulation analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. A comparison of seven prothrombin time reagents--development of an evaluation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive tissue factor activity assay determined by an optimized thrombin generation method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. THE KAOLIN CLOTTING TIME: A RAPID ONE-STAGE METHOD FOR DIAGNOSIS OF COAGULATION DEFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Factor in Coagulation: Which? Where? When? Butenas Role of Tissue Factor in Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prothrombin times: an evaluation of four thromboplastins and four machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue factor activity and function in blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation Between Activated Clotting Time and Activated Partial Thromboplastin Time During Endovascular Treatment of Cerebral Aneurysms [scirp.org]
- 13. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
